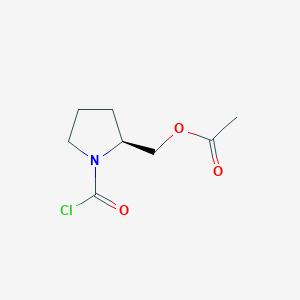

(S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl acetate, also known as MeOAc, acetic acid methyl ester or methyl ethanoate, is a carboxylate ester with the formula CH3COOCH3 . It is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .

Synthesis Analysis

Methyl acetate is produced industrially via the carbonylation of methanol as a byproduct of the production of acetic acid . It can also be produced by esterification of acetic acid with methanol in the presence of strong acids such as sulfuric acid .Molecular Structure Analysis

The molecular structure of methyl acetate consists of a methyl group (CH3), an acetyl group (COCH3), and an oxygen atom linking them .Chemical Reactions Analysis

In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, methyl acetate is hydrolyzed back into methanol and acetic acid, especially at elevated temperature .Physical And Chemical Properties Analysis

Methyl acetate is a clear, colorless liquid which has a fragrant fruity odor . It has a melting point of -98°C and a boiling point of 56.9°C . It is moderately soluble in water (25% at room temperature) and miscible with other organic solvents .科学的研究の応用

Synthetic Methodologies and Pharmaceutical Applications

One pertinent area of research involves the development of synthetic methodologies for pharmaceutical compounds. For instance, the synthesis of (S)-clopidogrel, a potent antiplatelet and antithrombotic drug, represents a significant area of interest. Clopidogrel's S-enantiomer is specifically active, highlighting the importance of stereochemistry in drug efficacy. Researchers have focused on devising facile synthetic approaches for (S)-clopidogrel due to its high demand, reflecting a broader interest in developing efficient synthesis methods for chiral drugs (A. Saeed et al., 2017).

Environmental and Ecotoxicological Studies

Another area involves the examination of chemicals' fate and behavior in environmental contexts. Studies on methanogenic pathways using stable carbon isotopic signatures provide insights into microbial processes affecting greenhouse gases in aquatic environments. Such research is crucial for understanding and mitigating environmental impacts of various substances (R. Conrad, 2005).

Biopolymers and Material Science

The modification of biopolymers, such as xylan derivatives, showcases the intersection of chemistry and material science. These modifications lead to new ethers and esters with specific functionalities, demonstrating the potential of chemical synthesis in creating novel materials for diverse applications, including drug delivery systems (K. Petzold-Welcke et al., 2014).

Toxicology and Safety Assessments

Evaluating the safety and toxicological profiles of chemicals, such as ionic liquids, is critical for their industrial application. Studies focusing on the toxicological assessment of compounds like 1-ethyl-3-methylimidazolium acetate highlight the importance of understanding the potential health and environmental impacts before large-scale utilization (Shaghayegh Ostadjoo et al., 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

[(2S)-1-carbonochloridoylpyrrolidin-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c1-6(11)13-5-7-3-2-4-10(7)8(9)12/h7H,2-5H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAVLQBHQLEGGY-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCN1C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1CCCN1C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(1-(chlorocarbonyl)pyrrolidin-2-yl)methyl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)

![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)

![2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2893659.png)

![N-[(2R,3S)-2-(3,4-Difluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2893661.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2893664.png)

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)

![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2893673.png)